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Compound of Interest

Compound Name: Lymphostin

Cat. No.: B15558891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two

structurally related, yet biosynthetically distinct, natural products: the immunosuppressant

Lymphostin and the cytotoxic ammosamides. Both compound families share a common

tryptophan-derived pyrroloquinoline core, but their assembly follows fundamentally different

enzymatic strategies. This document outlines the key differences in their biosynthetic logic,

presents available quantitative data, details the experimental methodologies used to elucidate

these pathways, and provides visual representations of the biosynthetic routes.

Comparative Overview of Biosynthetic Pathways
Lymphostin and the ammosamides, while both originating from tryptophan, are synthesized

via a nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line and a

ribosomally synthesized and post-translationally modified peptide (RiPP) pathway, respectively.

This fundamental difference in their biosynthetic origin is a key focus of this comparison.
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Feature Lymphostin Biosynthesis
Ammosamide
Biosynthesis

Biosynthetic Machinery

Hybrid Nonribosomal Peptide

Synthetase-Polyketide

Synthase (NRPS-PKS)[1]

Ribosomally synthesized and

Post-translationally modified

Peptide (RiPP)[2]

Precursor Molecule Tryptophan[1] Tryptophan[2]

Core Scaffold Pyrrolo[4,3,2-de]quinoline[1]
Chlorinated pyrrolo[4,3,2-

de]quinoline[2]

Key Enzymatic Features
Modular synthetase (LymA),

Methyltransferase (LymB)[1]

Scaffold peptide

(AmmA/Amm6), PEptide

Aminoacyl-tRNA Ligases

(PEARLs), Proteases,

Halogenase,

Methyltransferase, Amide

synthetase[2]

Producing Organism

(Example)
Salinispora species[1] Streptomyces species[2]

Gene Cluster lym[1] amm[2]

Quantitative Data
The following tables summarize the available quantitative data related to the production and

biological activity of Lymphostin and ammosamides.

Table 2.1: Production Titers
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Compound Producing Strain
Fermentation
Medium

Titer (mg/L)

Lymphostin Salinispora arenicola M48-9 ~20[1]

Lymphostin S. arenicola Laboratory Medium ~3[1]

Lymphostin Salinispora tropica Laboratory Medium ~0.4[1]

Ammosesters (AMEs)
Streptomyces uncialis

SB18002
MYM

Not explicitly

quantified in searches

Table 2.2: Biological Activity

Compound Target/Assay IC50

Lymphostin mTOR Inhibition 7 nM[3]

Lymphostin Lymphocyte Kinase 0.05 µM[1]

Lymphostin Phosphatidylinositol 3-kinase 0.001 µM[1]

Ammosesters (AMEs)
Cytotoxicity against human

cancer cell lines

Modest (specific values not

detailed in searches)[2]

Table 2.3: In Vitro Enzyme Assay Data

Enzyme Substrates Product Reaction Time Yield

Ame24 (O-

methyltransferas

e)

Ammosamaic

acid congener,

SAM

Ammosester B

(22)
18 hours 20.1%

Experimental Protocols
Detailed, step-by-step protocols for the key experiments that elucidated these pathways are

presented below, based on descriptions in the primary literature.

Gene Inactivation in Salinispora and Streptomyces
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Objective: To confirm the involvement of specific genes in the biosynthetic pathways of

Lymphostin and ammosamides.

Methodology for lym gene inactivation in Salinispora (as described for Lymphostin):[1]

Vector Construction: A gene replacement vector is constructed containing an antibiotic

resistance cassette flanked by regions of homology to the upstream and downstream

sequences of the target gene (e.g., lymA or lymB).

Conjugation: The constructed vector is transferred from a donor E. coli strain to the recipient

Salinispora strain via conjugation.

Selection of Mutants: Exconjugants are selected on media containing the appropriate

antibiotics to select for the integration of the resistance cassette.

Genotypic Verification: The correct gene replacement event in the desired mutants is

confirmed by PCR analysis using primers flanking the targeted gene.

Phenotypic Analysis: The culture broth of the verified mutant is extracted and analyzed by

HPLC and mass spectrometry to observe the effect of the gene knockout on the production

of Lymphostin and its intermediates. For example, inactivation of lymA resulted in the loss

of Lymphostin production, while a lymB mutant accumulated lymphostinol.[1]

Methodology for amm gene inactivation in Streptomyces (as described for ammosamides):[2]

Cosmid-based Gene Replacement: A cosmid containing the amm biosynthetic gene cluster

is used as the template for PCR-targeted gene replacement.

Disruption Cassette Amplification: A disruption cassette, typically containing an antibiotic

resistance gene (e.g., apramycin resistance) flanked by FLP recognition target (FRT) sites, is

amplified by PCR. The PCR primers include 39-nucleotide extensions homologous to the

regions flanking the gene to be deleted (e.g., ame24).

Red/ET Recombination: The amplified disruption cassette is introduced into an E. coli strain

carrying the target cosmid and expressing the Red/ET recombination system. This system

mediates the replacement of the target gene with the disruption cassette.
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Conjugation and Mutant Selection: The modified cosmid is transferred into the Streptomyces

host strain via intergeneric conjugation. Double-crossover mutants, where the native gene is

replaced by the disruption cassette, are selected for by their antibiotic resistance and

sensitivity profile.

Verification and Analysis: The desired gene deletion is confirmed by PCR and Southern blot

analysis. The metabolic profile of the mutant is then compared to the wild-type strain by

HPLC and LC-MS analysis to identify changes in the production of ammosamides or the

accumulation of intermediates.

Stable Isotope Labeling
Objective: To trace the incorporation of precursors into the final natural product, thereby

identifying the building blocks of the molecule.

Methodology (as described for Lymphostin):[1]

Culture Preparation: The producing strain (Salinispora pacifica DPJ-0019 for neolymphostin
A) is grown in a suitable production medium.

Precursor Feeding: At a specific point during fermentation, a stable isotope-labeled precursor

(e.g., ¹⁵N₂-L-tryptophan or ¹³C₄-isobutyrate) is added to the culture.

Fermentation and Extraction: The fermentation is continued for a set period to allow for the

incorporation of the labeled precursor into the target metabolite. The culture is then

harvested, and the natural products are extracted.

Analysis: The purified compound is analyzed by high-resolution mass spectrometry (HRMS)

and tandem mass spectrometry (MS/MS) to determine the extent and position of isotope

incorporation. For Lymphostin, this method confirmed that both nitrogen atoms from

tryptophan are retained in the pyrroloquinoline core.[1]

In Vitro Enzyme Assays
Objective: To characterize the function of individual enzymes in the biosynthetic pathway.

Methodology for Ame24 O-methyltransferase (as described for ammosester biosynthesis):[2]
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Protein Expression and Purification: The gene encoding the target enzyme (e.g., ame24) is

cloned into an expression vector with a purification tag (e.g., His₆-tag) and overexpressed in

E. coli. The protein is then purified from the cell lysate using affinity chromatography (e.g.,

HisTrap column) followed by ion-exchange chromatography (e.g., HiTrap Q column).

Enzymatic Reaction: The purified enzyme is incubated in a buffered solution (e.g., 50 mM

Tris buffer, pH 7.5) with its putative substrates. For Ame24, the reaction mixture contains the

enzyme, the ammosamaic acid congener (24) as the methyl acceptor, and S-

adenosylmethionine (SAM) as the methyl donor.

Reaction Quenching and Analysis: The reaction is incubated at a specific temperature (e.g.,

30°C) for various time points. The reaction is then quenched, typically by the addition of an

organic solvent like methanol. The reaction mixture is centrifuged, and the supernatant is

analyzed by analytical HPLC to monitor the consumption of the substrate and the formation

of the product over time. This allows for the calculation of product yield.[2]

Biosynthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed

biosynthetic pathways for Lymphostin and ammosamide.
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Caption: Proposed biosynthetic pathway of Lymphostin via a hybrid NRPS-PKS assembly

line.
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Caption: Simplified biosynthetic pathway of ammosamides and ammosesters, highlighting the

RiPP-based strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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